4-[(1r,4r)-4-[(1E)-prop-1-en-1-yl]cyclohexyl]benzonitrile

Liquid Crystals Mesophase Stability Nematic Range

Formulating nematic LC mixtures with broad operating temperature ranges is challenging-narrow-range analogs like PCH-3 (~2.8°C) fail at elevated temperatures. This trans-propenyl benzonitrile delivers a wide 64-75°C nematic range essential for automotive displays and outdoor signage. • >98% purity (GC); white crystalline solid • Reactive E-propenyl group enables covalent incorporation into PSLC/PDLC polymer matrices • Predictable mesomorphic behavior; well-characterized PCH-series standard Reliable global supply with consistent quality for R&D and pilot-scale electro-optical formulation.

Molecular Formula C16H19N
Molecular Weight 225.33 g/mol
Cat. No. B12507001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1r,4r)-4-[(1E)-prop-1-en-1-yl]cyclohexyl]benzonitrile
Molecular FormulaC16H19N
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESCC=CC1CCC(CC1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C16H19N/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h2-3,6-7,10-11,13,15H,4-5,8-9H2,1H3
InChIKeyWFVBLRKVRNUULX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Specifications


4-[(1r,4r)-4-[(1E)-prop-1-en-1-yl]cyclohexyl]benzonitrile (CAS 96184-40-6) is a trans-cyclohexyl benzonitrile derivative featuring a rigid two-ring core and a terminal E-propenyl chain. This structural class is fundamental to the phenylcyclohexane (PCH) family of positive dielectric anisotropy nematic liquid crystals [1]. The compound is supplied as a white crystalline solid with a minimum purity of 98.0% (GC) and is recognized for its predictable mesomorphic behavior, making it a standard component in electro-optical mixture formulation and related R&D .

Why This Monomer Cannot Be Substituted


Within the phenylcyclohexane (PCH) class, the precise structure of the terminal chain critically dictates the presence and thermal range of the mesophase. Minor modifications such as chain saturation or length change the melting point, clearing point, and the very existence of the nematic phase, which are the key parameters for electro-optical function [1]. Substitution with a shorter, saturated propyl chain (PCH-3) collapses the operating nematic range to approximately 2.8°C, while the shorter vinyl analog (2eCHB) fails to exhibit a stable mesophase entirely, demonstrating that the specific trans-propenyl geometry is essential for achieving a wide, processable nematic window .

Differentiation Evidence


Nematic Range Width

The target compound exhibits a significantly wider enantiotropic nematic range (ΔT = 11.0 °C) compared to its direct saturated analog, 4-(trans-4-propylcyclohexyl)benzonitrile (PCH-3), which has a nematic range of only approximately 2.8 °C [1]. This broader window provides enhanced thermal tolerance for device processing and operation.

Liquid Crystals Mesophase Stability Nematic Range

Stable Mesophase Existence

While the target compound exhibits a well-defined, enantiotropic mesomorphic range of 64.0–75.0 °C, the structurally similar 4-(trans-4-vinylcyclohexyl)benzonitrile (2eCHB) does not have a reported mesomorphic range in its commercial specification, indicating it does not form a stable liquid crystal phase under standard conditions . This represents a binary 0/1 functionality distinction: the propenyl derivative is a functional nematic liquid crystal, while the vinyl derivative is not.

Liquid Crystalline Behavior Structure-Property Relationship Terminal Chain Effect

Melting Point Elevation and Thermal Stability

The target compound's melting point (66 °C) is significantly higher than that of the saturated propyl analog (45 °C) and ethyl analog (41 °C) . This elevation reflects stronger intermolecular interactions due to the rigid, conjugated propenyl group, contributing to the higher clearing point and wider nematic range.

Phase Transition Thermal Properties Crystallization

Reactive Alkenyl Functionality

The terminal trans-propenyl group is a chemically addressable olefin that can undergo metathesis, thiol-ene click reactions, or radical polymerization, enabling the compound to function as a reactive mesogen for anisotropic polymer network formation [1]. This capability is absent in the fully saturated propyl analog.

Reactive Mesogen Polymer Synthesis Olefin Chemistry

Application Scenarios


High-Clearing-Point Mixtures for Displays

The compound's wide nematic range of 64–75 °C makes it a valuable component in formulating liquid crystal mixtures that require a high clearing point and broad operating temperature window. This is essential for display devices subjected to elevated ambient temperatures, such as automotive dashboards or outdoor signage, where narrower-range analogs like PCH-3 would isotropize and lose functionality.

Reactive Mesogen for Polymer Networks

The reactive E-propenyl group allows the compound to be covalently incorporated into a polymer matrix via olefin polymerization reactions [1]. This qualifies it as a reactive mesogen for fabricating polymer-stabilized liquid crystal (PSLC) or polymer-dispersed liquid crystal (PDLC) films, where a fixed anisotropic order is required. Its saturated counterpart cannot be used in this role.

Reference Standard for Structure-Property Studies

As a member of the well-characterized 4-(trans-4-alkenylcyclohexyl)benzonitrile series, the compound serves as a model for the systematic study of how the position and nature of a double bond in the terminal chain affect mesomorphic behavior [2]. Researchers can use it to calibrate molecular simulations or to compare experimental data with theoretical models of nematic phase stability.

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